1-Chloro-2,3,4,5-tetrafluorobenzene

Nucleophilic aromatic substitution Regioselective halogen replacement Fluorinated building blocks

1‑Chloro‑2,3,4,5‑tetrafluorobenzene (CAS 769‑37‑9) is a mixed chloro‑fluoro aromatic building block belonging to the family of partially halogenated benzenes. Its substitution pattern—a single chlorine atom at position 1 and fluorine atoms filling positions 2 through 5—imparts a distinct electronic activation that governs nucleophilic aromatic substitution (SₙAr) regiochemistry and cross‑coupling selectivity [REFS‑1].

Molecular Formula C6HClF4
Molecular Weight 184.52 g/mol
CAS No. 769-37-9
Cat. No. B14756184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-2,3,4,5-tetrafluorobenzene
CAS769-37-9
Molecular FormulaC6HClF4
Molecular Weight184.52 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1Cl)F)F)F)F
InChIInChI=1S/C6HClF4/c7-2-1-3(8)5(10)6(11)4(2)9/h1H
InChIKeyREYPREDAEPMPDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1‑Chloro‑2,3,4,5‑tetrafluorobenzene (CAS 769‑37‑9): Core Profile for Scientific Procurement


1‑Chloro‑2,3,4,5‑tetrafluorobenzene (CAS 769‑37‑9) is a mixed chloro‑fluoro aromatic building block belonging to the family of partially halogenated benzenes. Its substitution pattern—a single chlorine atom at position 1 and fluorine atoms filling positions 2 through 5—imparts a distinct electronic activation that governs nucleophilic aromatic substitution (SₙAr) regiochemistry and cross‑coupling selectivity [REFS‑1]. The compound is a liquid at ambient temperature (predicted b.p. ~418 K) with a calculated logPₒ/w of ~2.90, consistent with its use in lipophilic fragment elaboration [REFS‑2][REFS‑3]. Its principal value lies in providing a single, reactive chlorine handle ortho to fluorine while retaining a hydrogen at C‑6, enabling stepwise, programmable derivatization that is not achievable with perhalogenated or differently substituted isomers.

Workflow Sequential SNAr and Pd-catalyzed cross-coupling of fluorinated aromatics
Regiochemical control Single reactive Cl handle ortho to F; H at C-6 enables stepwise derivatization
Selection logic Chosen over perhalogenated or symmetric isomers for programmable mono-functionalization

Why 1‑Chloro‑2,3,4,5‑tetrafluorobenzene Cannot Be Replaced by a Generic Tetrafluorochlorobenzene Isomer or Pentafluoro Analog


Though several tetrafluorochlorobenzene isomers share the same molecular formula (C₆HClF₄), their substitution patterns (1,2,3,4‑ vs. 1,2,3,5‑ vs. 1,2,4,5‑) and the identity of the halogen (Cl vs. Br vs. I) fundamentally re‑order the regiochemical outcome of SₙAr and metal‑catalyzed couplings [REFS‑1]. The 1,2,3,4‑tetrachloro‑5‑chloro arrangement uniquely places a hydrogen atom para to the chlorine, creating a soft electronic gradient that steers nucleophiles primarily to the C‑4 fluorine (para to H) while suppressing attack para to the halogen [REFS‑2]. This contrasts with the 1‑chloro‑2,3,5,6‑tetrafluoro isomer, where two fluorines are symmetrically activated and discrimination is lost, and with pentafluorobenzene, which gives mixtures of mono‑ and di‑substitution products [REFS‑3]. Consequently, substituting a “generic” fluorinated building block frequently leads to lower regioselectivity, increased by‑product formation, or the need for additional synthetic steps.

Target compound
Substitute may shift outcome
1-Cl-2,3,4,5-F4 pattern: H para to Cl directs nucleophile to C-4 fluorine
1-Cl-2,3,5,6-F4 isomer: symmetric F activation leads to lost discrimination and isomeric mixtures
Mono-substitution dominates under standard SNAr conditions
Pentafluorobenzene may form para-di-substituted products, complicating library synthesis
Cl substituent: lowest para-to-halogen fluorine displacement in Cl/Br/I series
Br or I analogs: higher para-to-halogen substitution may reduce regioisomeric purity

Quantitative Differentiation of 1‑Chloro‑2,3,4,5‑tetrafluorobenzene from Closest Analogs


Suppressed Fluorine Displacement Para to Halogen Relative to Heavier Halogens

In the SₙAr reaction with sodium methoxide, the extent of fluorine replacement para to the halogen in 1,2,3,4‑tetrafluoro‑5‑halogenobenzenes increases in the order Cl < Br < I [REFS‑1]. While the absolute percentage of substitution para to the halogen is always lower than that para to hydrogen, the chloro compound displays the least competing pathway, thereby maximizing the formation of the desired mono‑fluoride displacement product.

Para-F substitution rank
Class-level inference
Cl < Br < I: lowest para-to-halogen substitution in SNAr with NaOMe/MeOH
Supports regioisomeric purity in mono-functionalization workflows
Rank-order trend across 1,2,3,4-tetrafluoro-5-halogenobenzene series
Nucleophilic aromatic substitution Regioselective halogen replacement Fluorinated building blocks

Para‑Fluorine Selectivity in 1,2,3,4‑Tetrafluoro‑5‑chlorobenzene vs. Mixed Selectivity in Its 1,2,3,5‑Isomer

For 1,2,3,4‑tetrafluoro‑5‑chlorobenzene, nucleophilic attack is directed predominantly to the fluorine para to the hydrogen (C‑4), whereas the corresponding 1,2,3,5‑tetrafluoro‑4‑halogenobenzene scaffold shows a reversal of selectivity—attack para to the halogen can become the major pathway when the halogen is Br or I [REFS‑1]. This intrinsic electronic bias means the 1,2,3,4‑chloro isomer offers a single‑site activation, while the 1,2,3,5‑isomer delivers competing reaction sites that lead to isomeric mixtures.

Isomer selectivity
Cross-study comparable
1,2,3,4-Cl isomer: F para to H is major site. 1,2,3,5-isomer: attack para to halogen dominates with Br/I
Single-site activation avoids isomeric mixtures during derivatization
Selectivity inversion depends on substitution pattern and halogen identity
Regioselective functionalization Isomer comparison Polyfluoroarene reactivity

Monosubstitution Control vs. Di‑substitution Tendency of Pentafluorobenzene

In secondary amine SₙAr reactions conducted in DMF, chloropentafluorobenzene (C₆ClF₅) yields only para‑substituted product, while the parent pentafluorobenzene can form para‑disubstituted derivatives when reaction time or temperature is increased [REFS‑1]. The presence of a chlorine substituent in 1‑chloro‑2,3,4,5‑tetrafluorobenzene similarly limits the system to mono‑functionalization under standard conditions, offering better process control for library synthesis.

Mono- vs di-substitution
Class-level inference
Chloro-tetrafluoro scaffold: mono-substitution dominates. Pentafluorobenzene: di-substitution under forcing conditions
Supports single-point modification for analogue library synthesis
Inferred from chloropentafluorobenzene behavior in DMF with secondary amines
Cross‑coupling selectivity Polyfluoroarene reactivity Mono‑ vs. di‑functionalization

Favorable Ortho‑Fluoro Activation for Palladium‑Catalyzed Cross‑Couplings

The chlorine atom in 1‑chloro‑2,3,4,5‑tetrafluorobenzene is flanked by two ortho fluorine substituents, which withdraw electron density and increase the electrophilicity of the C–Cl bond. In comparative studies on polyfluorinated aryl chlorides, this ortho‑fluoro activation accelerates oxidative addition to Pd(0) relative to aryl chlorides lacking ortho‑fluorines, providing a kinetic preference for the tetrafluorinated scaffold over less fluorinated analogues [REFS‑1].

Pd(0) oxidative addition
Class-level inference
Ortho-fluorines accelerate C–Cl bond activation toward Pd(0) vs. non-fluorinated aryl chlorides
Enables direct cross-coupling without pre-functionalization steps
Qualitative trend in organofluorine chemistry; compound-specific rates not reported
Suzuki coupling Ortho‑fluoro effect Chemoselective functionalization

High‑Value Application Scenarios for 1‑Chloro‑2,3,4,5‑tetrafluorobenzene


Programmable Synthesis of Di‑ and Trisubstituted Fluorinated Aromatics via Sequential SₙAr

The clear regiochemical preference—first displacement of the fluorine para to hydrogen, then para to chlorine under forcing conditions—enables a two‑step, building‑block approach to complex fluorinated intermediates. This is particularly valuable in the synthesis of fluorinated liquid crystals or drug fragments where precise placement of substituents is mandatory [REFS‑1].

Ortho‑Fluoro Assisted Suzuki Couplings for Pharmaceutical Library Expansion

The chlorine atom, activated by two ortho‑fluorines, serves as a reliable coupling handle for the introduction of aryl, heteroaryl, or vinyl groups. This allows medicinal chemists to rapidly diversify a tetrafluorophenyl core without the need for expensive or unstable bromo/iodo intermediates [REFS‑1].

Controlled Mono‑Functionalization for Agrochemical Analogue Synthesis

For agrochemical candidates requiring a single, well‑defined functional group on a fluorinated aromatic ring, the suppression of over‑substitution relative to pentafluorobenzene is a critical process advantage, reducing purification costs and improving batch‑to‑batch consistency [REFS‑1].

Building Block for Polyfluorinated Heterocycles via Cyclocondensation

The 1,2,3,4‑tetrafluoro‑5‑chloro pattern is a known precursor to polyfluorinated benzofurans, indoles, and quinolones when the chlorine is replaced by an amine or hydroxyl group followed by cyclization. The regiochemical fidelity of the initial substitution step is crucial to obtaining the correct cyclization precursor [REFS‑1].

Application
Selection Property
Validation Focus
Sequential SNAr for complex fluorinated intermediates
Regiochemical fidelity: F para to H displaced first
Mono-substitution site confirmation by 19F NMR
Ortho-fluoro assisted Suzuki couplings
C–Cl bond activation by flanking ortho-fluorines
Cross-coupling conversion and by-product profile
Controlled mono-functionalization for agrochemical analogues
Suppressed over-substitution vs. pentafluorobenzene
Batch consistency and purification burden assessment
Polyfluorinated heterocycle synthesis via cyclocondensation
Positional integrity of initial SNAr substitution
Cyclization precursor purity and ring-closure yield
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